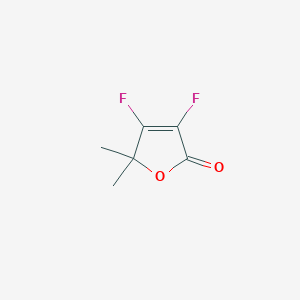
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions, and two methyl groups at the 5th position on the furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone can be achieved through several synthetic routes. One common method involves the fluorination of 5,5-dimethyl-2(5H)-furanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of difluorocarbene precursors, such as difluoromethyl phenyl sulfone, in the presence of a base like potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone structure.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in the presence of solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia in polar solvents such as water or methanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydrofuranone or tetrahydrofuranone derivatives.
Substitution: Hydroxylated or aminated furanone derivatives.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific biological pathways. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug molecules.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may inhibit or activate enzymes, receptors, or other proteins involved in critical biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-5,5-dimethyl-2(5H)-furanone: Similar structure with chlorine atoms instead of fluorine.
3,4-Dibromo-5,5-dimethyl-2(5H)-furanone: Similar structure with bromine atoms instead of fluorine.
3,4-Difluoro-2(5H)-furanone: Lacks the methyl groups at the 5th position.
Uniqueness
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is unique due to the presence of both fluorine atoms and methyl groups on the furanone ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H6F2O2 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
3,4-difluoro-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H6F2O2/c1-6(2)4(8)3(7)5(9)10-6/h1-2H3 |
Clave InChI |
LZPSVTOJWCCNFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)O1)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


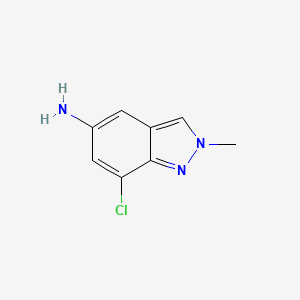

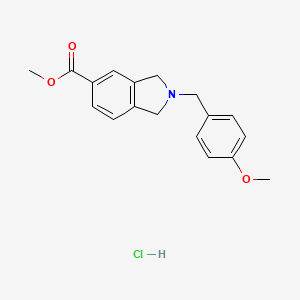
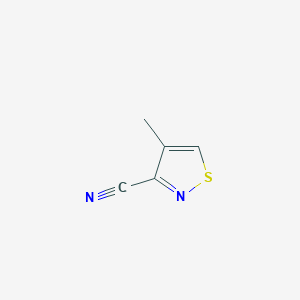
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
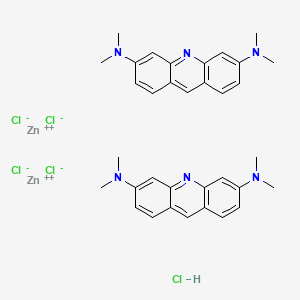
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)

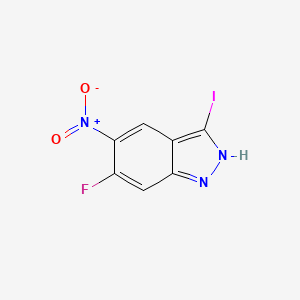
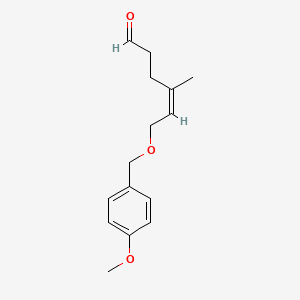
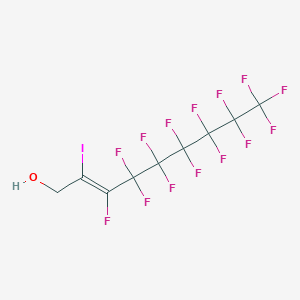
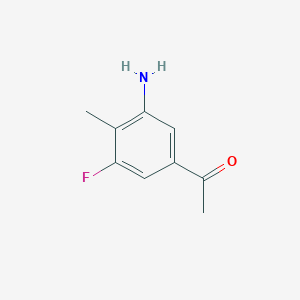
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
